molecular formula C27H31NO5 B299028 ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299028
M. Wt: 449.5 g/mol
InChI Key: KEPKZZVKKFLNCC-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

EPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EPPC has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, EPPC has been shown to have antibacterial and antifungal activity. In biochemistry, EPPC has been used as a fluorescent probe for the detection of metal ions. Moreover, EPPC has been used in the synthesis of various materials, including polymers and nanoparticles.

Mechanism of Action

The mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. EPPC has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, EPPC has been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EPPC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In cancer cells, EPPC has been shown to inhibit cell proliferation and induce apoptosis by activating various signaling pathways, including the p53 pathway. In addition, EPPC has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its ability to inhibit the activity of various enzymes, making it a potential candidate for the development of novel drugs. However, one of the limitations of EPPC is its low solubility in water, which can make it difficult to study its effects in aqueous solutions.

Future Directions

There are many future directions for research on EPPC. One of the future directions is to study the structure-activity relationship of EPPC and its derivatives to identify more potent compounds for the treatment of cancer and other diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of EPPC to optimize its therapeutic potential. Moreover, EPPC can be explored for its potential applications in material science, such as in the synthesis of nanomaterials and polymers.
Conclusion:
In conclusion, EPPC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. EPPC has several advantages and limitations for lab experiments, and there are many future directions for research on EPPC. The study of EPPC and its derivatives has the potential to lead to the development of novel drugs and materials with various applications.

Synthesis Methods

EPPC can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Paal–Knorr synthesis. Among these methods, the Hantzsch reaction is the most commonly used method for the synthesis of EPPC. In this method, the reaction of ethyl acetoacetate, 4-methylbenzaldehyde, and propyl bromide in the presence of ammonium acetate and acetic acid leads to the formation of EPPC.

properties

Product Name

ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C27H31NO5/c1-6-15-33-23-14-11-20(17-24(23)31-7-2)16-22-25(27(30)32-8-3)19(5)28(26(22)29)21-12-9-18(4)10-13-21/h9-14,16-17H,6-8,15H2,1-5H3/b22-16-

InChI Key

KEPKZZVKKFLNCC-JWGURIENSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC

SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC

Origin of Product

United States

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